1-Acetylamino-7-naphthol 1-Acetylamino-7-naphthol
Brand Name: Vulcanchem
CAS No.: 6470-18-4
VCID: VC1963127
InChI: InChI=1S/C12H11NO2/c1-8(14)13-12-4-2-3-9-5-6-10(15)7-11(9)12/h2-7,15H,1H3,(H,13,14)
SMILES: CC(=O)NC1=CC=CC2=C1C=C(C=C2)O
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

1-Acetylamino-7-naphthol

CAS No.: 6470-18-4

Cat. No.: VC1963127

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

1-Acetylamino-7-naphthol - 6470-18-4

Specification

CAS No. 6470-18-4
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name N-(7-hydroxynaphthalen-1-yl)acetamide
Standard InChI InChI=1S/C12H11NO2/c1-8(14)13-12-4-2-3-9-5-6-10(15)7-11(9)12/h2-7,15H,1H3,(H,13,14)
Standard InChI Key ALNWQAFPXMGLTJ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC2=C1C=C(C=C2)O
Canonical SMILES CC(=O)NC1=CC=CC2=C1C=C(C=C2)O

Introduction

Chemical Identity and Structure

1-Acetylamino-7-naphthol, also known as N-(7-hydroxynaphthalen-1-yl)acetamide, belongs to the class of substituted naphthalenes. Its structure consists of a naphthalene core with an acetylamino group at position 1 and a hydroxyl group at position 7.

Basic Identification Parameters

ParameterInformation
IUPAC NameN-(7-hydroxynaphthalen-1-yl)acetamide
CAS Registry Number6470-18-4
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
EINECS Number229-293-5
InChI KeyALNWQAFPXMGLTJ-UHFFFAOYSA-N

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial contexts:

  • 1-Acetamido-7-hydroxynaphthalene

  • N-(7-Hydroxy-1-naphthyl)acetamide

  • 1-ACETAMINO-7-NAPHTHOL

  • 8-Acetamido-2-naphthol

  • Acethyl amino napththol

  • N-ACETYL-7-HYDROXYNAPHTHLAMINE

Physicochemical Properties

The physical and chemical properties of 1-Acetylamino-7-naphthol determine its behavior in various environments and reactions, influencing its applications and handling requirements.

Physical Properties

PropertyValueReference
Physical StateCrystalline solid; plate-like crystals
Melting Point168-169 °C
Boiling Point170-172 °C (at 16 Torr); 486.2 °C (at 760 mmHg)
Density1.297 ± 0.06 g/cm³ (Predicted)
Flash Point247.9 ± 21.2 °C
Vapor Pressure4.45 × 10⁻¹⁰ mmHg at 25 °C
Refractive Index1.704-1.705
SolubilitySoluble in ethanol, ether, acetic acid, and benzene
AppearanceCharacteristic patchy crystal

Chemical Properties

PropertyValueReference
pKa9.44 ± 0.40 (Predicted)
LogP1.58
Polar Surface Area (PSA)49.33
ReactivityUndergoes oxidation, reduction, and substitution reactions
Functional GroupsAcetylamino (-NHCOCH₃) and hydroxyl (-OH)

The compound's chemical behavior is largely influenced by its hydroxyl and acetylamino groups, which can participate in hydrogen bonding and various electrophilic and nucleophilic reactions.

Synthesis Methods

Several methods exist for synthesizing 1-Acetylamino-7-naphthol, with variations in starting materials, reaction conditions, and yields.

Synthesis from 1-Amino-7-naphthol

One common method involves the acetylation of 1-amino-7-naphthol with acetic acid or acetic anhydride:

  • Dissolve 0.5 mole of 1-amino-7-naphthol (8-amino-2-naphthol) in a 400-milliliter sodium hydroxide solution at 20-40 °C

  • Slowly add 0.76 moles of glacial acetic acid dropwise and maintain the reaction at this temperature for 2 hours

  • Add 60 g of soda ash to adjust the pH to 8.5-9.0, and raise the temperature to 60-95 °C

  • Hold for 15 minutes, cool to 20 °C or less, and stir for 1 hour

  • Filter and dry the product at 80-90 °C

This method typically yields 120 g of product with ≥90% content (coupling value) and 99% purity .

Synthesis from 1-Aminonaphthalene-7-sulfonic Acid

An alternative synthetic route involves:

  • Alkali fusion of 1-aminonaphthalene-7-sulfonic acid with caustic soda (potassium hydroxide or sodium hydroxide) at 210-230 °C for 6 hours

  • The reaction produces 1-amino-7-naphthol sodium salt

  • Acidification with dilute acid precipitates 1-amino-7-naphthol

  • Acetylation with acetic anhydride yields 1-Acetylamino-7-naphthol

Industrial production often follows similar steps but at larger scales with optimized conditions for maximum yield and purity.

Industrial Applications

1-Acetylamino-7-naphthol has several significant industrial applications, particularly in the dye industry.

Dye Synthesis

The compound serves as a crucial intermediate in the production of various dyes:

  • Used as a coupling component for neutral dyes including gray, brown, black, and khaki/Carboxy colors

  • Participates in the production of azo dyes through diazotization reactions

  • Contributes to the synthesis of Neutral Dark Brown Brl and Neutral Black BL

Chemical Industry

Beyond dye production, the compound has other industrial applications:

  • Used as a solvent in various chemical reactions

  • Serves as an intermediate in the production of other specialty chemicals

  • Employed in the synthesis of pharmaceutical intermediates

Hazard TypeClassificationReference
GHS ClassificationSkin irritation (Category 2)
Eye irritation (Category 2A)
Specific target organ toxicity - single exposure (Category 3, Respiratory system)
Hazard CodesXi (Irritant)
Risk PhrasesR36/37/38: Irritating to eyes, respiratory system, and skin
Safety PhrasesS26-S36
WGK Germany2 (Hazardous to water)

Research Applications and Findings

Scientific research involving 1-Acetylamino-7-naphthol spans several disciplines and continues to evolve.

Medicinal Chemistry

Recent investigations have explored the potential biological activities of 1-Acetylamino-7-naphthol and its derivatives:

  • In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines

  • The compound's anticancer properties are being explored in research settings

  • Structure-activity relationship studies are examining how modifications to the basic structure affect biological activity

Organic Synthesis Research

1-Acetylamino-7-naphthol has been used in various synthetic methodologies:

  • As a starting material in multi-component reactions to create more complex molecules

  • In the development of new synthetic routes for pharmaceutically relevant compounds

  • For exploring novel reaction mechanisms and pathways

One notable application is in three-component reactions with aldehydes and other reagents to form more complex structures, demonstrating its versatility in organic synthesis .

Comparative Analysis with Similar Compounds

Understanding how 1-Acetylamino-7-naphthol compares with structurally related compounds provides insight into its unique properties and applications.

Comparison with Other Naphthol Derivatives

CompoundStructurePrimary ApplicationsDistinctive Features
1-Acetylamino-7-naphtholNaphthalene with acetylamino at position 1 and hydroxyl at position 7Dye intermediate, potential anticancer researchSpecific substitution pattern gives unique reactivity in dye synthesis
1-NaphtholNaphthalene with hydroxyl at position 1Precursor in chemical synthesisMore reactive, less stable than 1-Acetylamino-7-naphthol
2-NaphtholNaphthalene with hydroxyl at position 2Dye synthesisDifferent reactivity pattern due to position of hydroxyl group
1-Amino-7-naphtholNaphthalene with amino at position 1 and hydroxyl at position 7Precursor to 1-Acetylamino-7-naphtholMore reactive amine group versus the acetylated version
2-(1-Naphthyl)acetamideDifferent arrangement of functional groupsAgricultural applicationsDifferent biological activity profile

The unique substitution pattern of 1-Acetylamino-7-naphthol imparts distinct chemical and physical properties that differentiate it from other naphthol derivatives, making it especially valuable for specific industrial and research applications .

Structure-Activity Relationships

Research has shown that:

  • The position of the hydroxyl group significantly affects the compound's reactivity in dye coupling reactions

  • The acetylamino group modulates the electronic properties of the naphthalene ring

  • The specific 1,7-substitution pattern provides optimal properties for certain dye applications

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